molecular formula C7H14O2 B6216951 (1s,3s)-3-propoxycyclobutan-1-ol, cis CAS No. 2329122-17-8

(1s,3s)-3-propoxycyclobutan-1-ol, cis

Cat. No.: B6216951
CAS No.: 2329122-17-8
M. Wt: 130.2
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Description

(1s,3s)-3-propoxycyclobutan-1-ol, cis is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutane ring with a propoxy group and a hydroxyl group attached to it, specifically in the cis configuration, which means that both substituents are on the same side of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-propoxycyclobutan-1-ol, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable cyclobutane precursor with propyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-propoxycyclobutan-1-ol, cis can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-propoxycyclobutan-1-ol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activity.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features could be exploited to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-3-propoxycyclobutan-1-ol, cis involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the propoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-methoxycyclobutan-1-ol, cis: Similar structure but with a methoxy group instead of a propoxy group.

    (1s,3s)-3-ethoxycyclobutan-1-ol, cis: Similar structure but with an ethoxy group instead of a propoxy group.

    (1s,3s)-3-butoxycyclobutan-1-ol, cis: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (1s,3s)-3-propoxycyclobutan-1-ol, cis lies in its specific combination of substituents and stereochemistry. The propoxy group provides a balance between hydrophilicity and hydrophobicity, while the cis configuration ensures specific spatial orientation, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

2329122-17-8

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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